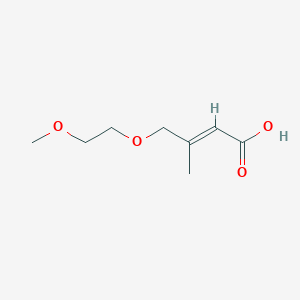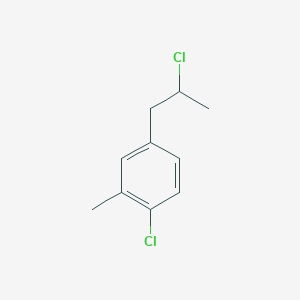
1-Chloro-4-(2-chloropropyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-chloropropyl)-2-methylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom, a 2-chloropropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloropropyl)-2-methylbenzene typically involves a multi-step process starting from benzene. One common method includes:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-chloro-2-propylbenzene.
Chlorination: The resulting compound is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the para position relative to the propyl group.
Methylation: Finally, the compound is methylated using methyl iodide and a base such as potassium carbonate to introduce the methyl group at the ortho position relative to the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of 1-chloro-4-(2-carboxypropyl)-2-methylbenzene.
Reduction: Formation of 4-(2-propyl)-2-methylbenzene.
Scientific Research Applications
1-Chloro-4-(2-chloropropyl)-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-chloropropyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-chloropropyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-methyl-4-(2-chloropropyl)benzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
1-Chloro-4-(2-chloropropyl)-benzene: Lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
1-Chloro-4-(2-chloropropyl)-2-methylbenzene is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influences its reactivity and potential applications. The specific substitution pattern allows for selective chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H12Cl2 |
|---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1-chloro-4-(2-chloropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5,8H,6H2,1-2H3 |
InChI Key |
UNQOOAVGOSFKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


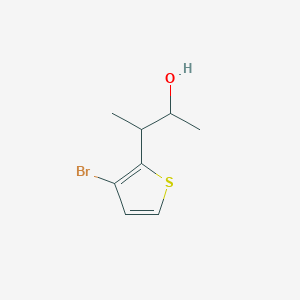
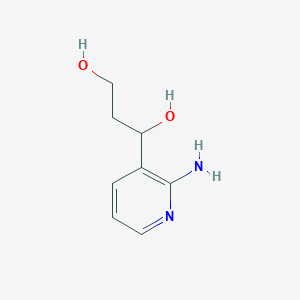
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13283607.png)
![3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol](/img/structure/B13283608.png)
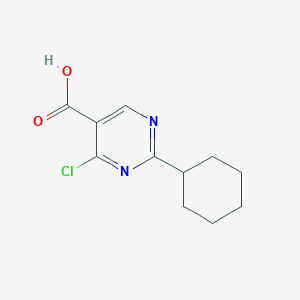
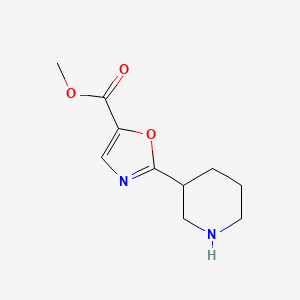
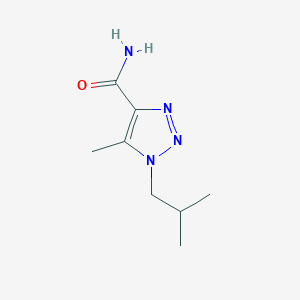
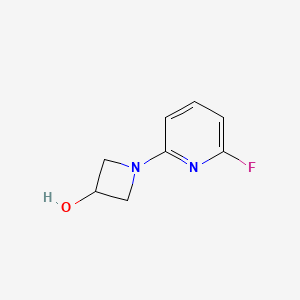
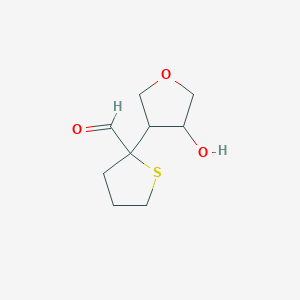
![[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13283653.png)
![4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13283655.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13283675.png)
